Methyl 2-amino-6,6-dimethylhept-4-ynoate

Description

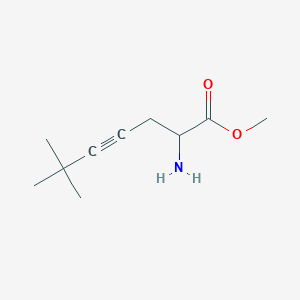

Methyl 2-amino-6,6-dimethylhept-4-ynoate is an aliphatic ester characterized by a seven-carbon chain (hept-) with a terminal alkyne group at position 4, a methyl ester group at position 1, an amino group at position 2, and two methyl substituents at position 5.

Properties

Molecular Formula |

C10H17NO2 |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

methyl 2-amino-6,6-dimethylhept-4-ynoate |

InChI |

InChI=1S/C10H17NO2/c1-10(2,3)7-5-6-8(11)9(12)13-4/h8H,6,11H2,1-4H3 |

InChI Key |

BAHKADYGBQEGGO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C#CCC(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of methyl 2-amino-6,6-dimethylhept-4-ynoate typically involves:

- Construction of the carbon skeleton with the alkyne moiety

- Introduction of the geminal dimethyl groups at the 6-position

- Installation of the amino group at the 2-position

- Final esterification to form the methyl ester

Each step requires careful reagent selection and reaction optimization to maximize yields and minimize side reactions such as dehydration or over-reduction.

Key Synthetic Routes

Alkyne Introduction and Gem-Dimethyl Group Formation

A common approach involves starting from suitable alkynoic acid or ester precursors and introducing geminal dimethyl groups via alkylation or cyclopropanation strategies. For example, methyl acrylate derivatives can be converted to cyclopropane intermediates bearing gem-dimethyl groups, which are then opened or elaborated to the desired alkyne chain.

- Literature reports indicate the use of ylides or sulfonium methylides for cyclopropanation reactions to install dimethyl substituents with moderate to good yields (50-87%) depending on substrate and conditions.

- Such cyclopropane intermediates can be further functionalized to introduce the alkyne at the 4-position by selective ring opening or elimination reactions.

Amino Group Installation

The amino group at the 2-position is commonly introduced via:

- Nucleophilic substitution reactions on suitable halogenated intermediates

- Reductive amination of keto precursors

- Amination of alkyne-containing esters using catalytic or stoichiometric amination reagents

In some cases, aminoarylation of alkynes using diarylanilines or related amines under base-promoted conditions has been demonstrated, although these methods are more commonly applied to aromatic systems. For aliphatic systems like this compound, direct nucleophilic substitution or reductive amination is preferred.

Esterification

The methyl ester group is generally introduced by:

- Direct esterification of the corresponding acid using methanol under acidic conditions

- Transesterification of other esters to methyl esters

- Use of methylating agents such as diazomethane for carboxylate methylation

Esterification is typically the final step to avoid interference with earlier functional group transformations.

Representative Synthetic Procedure (Hypothetical Consolidation)

In-Depth Research Findings

Yield Optimization and Challenges

- The presence of gem-dimethyl groups can cause steric hindrance, reducing yields in amination and cyclization steps.

- Dehydration side reactions during ring formation or amination steps can lower product yields, requiring careful temperature and reagent control.

- Use of coupling reagents such as PyAOP and DEPBT in peptide or amide bond formation steps related to similar structures shows significant impact on yield and purity, suggesting analogous care is needed in esterification and amino group installation.

Analytical Characterization

- NMR (1H and 13C) spectroscopy is essential to confirm the presence of alkyne, amino, and ester groups, with characteristic chemical shifts reported in related compounds.

- High-resolution mass spectrometry (HRMS) confirms molecular weight and elemental composition.

- Melting point and chromatographic purity data are used to assess product quality.

Summary Table of Preparation Methods and Yields

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-6,6-dimethylhept-4-ynoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Methyl 2-amino-6,6-dimethylhept-4-ynoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and protein modification.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-6,6-dimethylhept-4-ynoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound’s reactivity and applications can be contextualized by comparing it to esters, amino-substituted aliphatic chains, and alkyne-bearing molecules. Key comparisons include:

Table 1: Structural and Functional Group Comparisons

| Compound Name | Key Features | Functional Groups | Unique Reactivity/Applications | References |

|---|---|---|---|---|

| Methyl 2-amino-6,6-dimethylhept-4-ynoate | - 7C chain with alkyne (C4) - Amino (C2), ester (C1), 6,6-dimethyl groups |

Ester, alkyne, amino, branched alkyl | Potential for Huisgen cycloaddition (click chemistry); bioactive modifications | N/A |

| Methyl 4-amino-6-methylheptanoate | - 7C chain (no alkyne) - Amino (C4), ester (C1), methyl (C6) |

Ester, amino, linear alkyl | Intermediate in peptide synthesis; limited bioactivity due to lack of alkyne | |

| (E)-6,6-Dimethyl-hept-2-en-4-ynoic acid | - 7C chain with alkene (C2) and alkyne (C4) - Carboxylic acid (C1) |

Carboxylic acid, alkene, alkyne | Dual reactivity for conjugation; industrial polymer precursor | |

| Methyl 2-methylnon-2-en-4-ynoate | - 9C chain with alkene (C2) and alkyne (C4) - Methyl (C2), ester (C1) |

Ester, alkene, alkyne | Longer chain increases hydrophobicity; used in fragrance synthesis | |

| Ethyl 2-amino-4-chloro-6-methylbenzoate | - Aromatic backbone - Amino (C2), chloro (C4), methyl (C6) |

Aromatic, amino, halogen | Cytotoxicity studies; pharmaceutical intermediate |

Key Differentiators

Alkyne vs. Alkene/Alkyne Hybrids: Unlike compounds with both alkene and alkyne groups (e.g., (E)-6,6-Dimethyl-hept-2-en-4-ynoic acid ), the target compound’s single alkyne at C4 simplifies regioselective reactions, making it more predictable in click chemistry applications.

Amino Group Positioning: The amino group at C2 (vs. C4 in Methyl 4-amino-6-methylheptanoate ) may enhance nucleophilicity or hydrogen-bonding capacity, improving interactions in biological systems.

Ester vs. Acid: Compared to carboxylic acid derivatives (e.g., (E)-6,6-Dimethyl-hept-2-en-4-ynoic acid ), the methyl ester group improves volatility and solubility in organic solvents, favoring use in synthetic workflows.

Biological Activity

Methyl 2-amino-6,6-dimethylhept-4-ynoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity, and structure-activity relationships (SAR), supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique alkyne structure, which contributes to its reactivity and biological properties. The compound can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that this compound may exhibit:

- Anticancer Activity : Initial screening indicates potential cytotoxic effects against cancer cell lines.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against different cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 5.0 | Induction of apoptosis |

| A549 (lung cancer) | 3.5 | Cell cycle arrest |

| MCF-7 (breast cancer) | 7.2 | Inhibition of proliferation |

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the chemical structure can significantly influence its potency and selectivity. Key findings include:

- Alkyl Chain Length : Modifications in the alkyl chain length have shown to affect cytotoxicity.

- Functional Groups : Introduction of various functional groups enhances or diminishes activity depending on their electronic and steric properties.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

-

Study on HeLa Cells : A recent study demonstrated that treatment with this compound resulted in significant apoptosis in HeLa cells, with an observed IC50 value of 5 µM. Flow cytometry analysis indicated increased sub-G1 phase population, confirming apoptotic induction.

"The compound's ability to induce apoptosis suggests a promising avenue for further development as an anticancer agent."

-

A549 Lung Cancer Model : In another study focusing on A549 lung cancer cells, the compound exhibited an IC50 value of 3.5 µM, with mechanisms involving cell cycle arrest at the G1 phase.

"These findings underscore the compound's potential as a therapeutic agent against lung cancer."

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-amino-6,6-dimethylhept-4-ynoate, and how can reaction conditions be optimized to improve yield?

- Methodology :

- Esterification : Start with the corresponding carboxylic acid (2-amino-6,6-dimethylhept-4-ynoic acid) and employ Fischer esterification using methanol and an acid catalyst (e.g., H₂SO₄) under reflux .

- Amino Group Protection : Protect the amino group with Fmoc or Boc groups to prevent side reactions during synthesis. For example, Fmoc-Cl in a basic medium (e.g., NaHCO₃/THF) can be used, followed by deprotection under mild acidic conditions (e.g., TFA) .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., ACN/water gradients) and temperature to enhance yield. Kinetic studies can identify rate-limiting steps, such as steric hindrance from the 6,6-dimethyl groups .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the ester (δ ~3.6–3.8 ppm for methyl ester), alkyne (δ ~1.8–2.2 ppm for protons adjacent to C≡C), and amino groups (δ ~1.5–2.5 ppm for NH₂, depending on protection) .

- IR Spectroscopy : Detect C≡C stretch (~2100–2260 cm⁻¹) and ester C=O (~1700–1750 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z calculated for C₁₁H₁₇NO₂).

Advanced Research Questions

Q. How do the 6,6-dimethyl substituents influence the compound’s reactivity in nucleophilic additions at the alkyne moiety?

- Methodology :

- Steric Effects : The dimethyl groups increase steric bulk, potentially directing nucleophilic attack to the less hindered β-position of the alkyne. Computational modeling (e.g., DFT) can predict regioselectivity .

- Kinetic Studies : Compare reaction rates with/without dimethyl groups using UV-Vis or NMR to track adduct formation. For example, thiol-yne reactions may show reduced rates due to steric hindrance .

Q. How can this compound serve as a scaffold for covalent kinase inhibitors, and what structural modifications enhance selectivity?

- Methodology :

- Covalent Warhead Design : Introduce electrophilic groups (e.g., acrylamides) at the amino position to target nucleophilic residues (e.g., cysteine in kinases). Cocrystal structures (e.g., X-ray at 1.9 Å resolution) guide rational design, as seen in FGFR4 inhibitors .

- Selectivity Optimization : Use structure-activity relationship (SAR) studies to modify substituents. For instance, bulkier groups at C6 may improve selectivity by sterically blocking off-target kinases .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for derivatives of this compound?

- Methodology :

- Metabolic Stability Assays : Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., ester hydrolysis). Modify the methyl ester to a more stable bioisostere (e.g., amide) .

- Pharmacokinetic (PK) Profiling : Measure bioavailability, half-life, and tissue distribution. For example, LC-MS/MS quantifies plasma concentrations after intravenous vs. oral administration .

Q. How does the amino group facilitate this compound’s use in peptide mimetics, and how can protection strategies be optimized?

- Methodology :

- Solid-Phase Synthesis : Incorporate the compound as a non-natural amino acid via Fmoc-SPPS. Use HATU/DIPEA for coupling, and monitor efficiency via Kaiser test .

- Orthogonal Protection : Combine Fmoc (base-labile) for the amino group with acid-labile tert-butyl esters for the alkyne to enable sequential deprotection .

Data Contradiction Analysis

- Example : Discrepancies in binding affinity between computational predictions and experimental results may arise from solvent effects (e.g., Na⁺ concentration in buffer altering electrostatic interactions) . Validate via isothermal titration calorimetry (ITC) under varying ionic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.